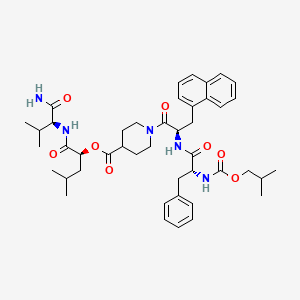
Peptide 7140
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide 7140 is a synthetic peptide known for its unique properties and applications in various scientific fields. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This compound has garnered attention due to its potential therapeutic applications and its role in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Peptide 7140 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of protected amino acids. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which requires optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the process, allowing for efficient and reproducible production. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired peptide from impurities based on their chemical properties .
Análisis De Reacciones Químicas
Types of Reactions
Peptide 7140 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: this compound can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and iodine (I₂) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Amino acid derivatives and coupling agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation can result in the formation of disulfide-linked dimers or higher-order structures, while substitution can yield peptides with altered sequences and functionalities .
Aplicaciones Científicas De Investigación
Peptide 7140 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide synthesis, structure, and reactivity. It serves as a benchmark for developing new synthetic methods and analytical techniques.
Biology: In biological research, this compound is employed to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. It can be used as a probe to investigate the mechanisms of various biological processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. It can be designed to target specific receptors or enzymes, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing .
Mecanismo De Acción
The mechanism of action of Peptide 7140 involves its interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events, leading to the desired biological effect. For example, this compound may bind to a receptor on the cell surface, activating intracellular signaling pathways that regulate gene expression, cell proliferation, or apoptosis. The specific molecular targets and pathways involved depend on the peptide’s sequence and structure .
Comparación Con Compuestos Similares
Peptide 7140 can be compared with other similar compounds, such as:
Peptide 7150: Similar in structure but with a different amino acid sequence, leading to distinct biological activities.
Peptide 7160: Contains modifications that enhance its stability and bioavailability compared to this compound.
Peptide 7170: Designed to target different molecular pathways, offering alternative therapeutic applications.
The uniqueness of this compound lies in its specific sequence and structure, which confer unique properties and functionalities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
159440-06-9 |
|---|---|
Fórmula molecular |
C44H59N5O8 |
Peso molecular |
786.0 g/mol |
Nombre IUPAC |
[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2R)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-1-ylpropanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C44H59N5O8/c1-27(2)23-37(41(52)48-38(29(5)6)39(45)50)57-43(54)32-19-21-49(22-20-32)42(53)36(25-33-17-12-16-31-15-10-11-18-34(31)33)46-40(51)35(24-30-13-8-7-9-14-30)47-44(55)56-26-28(3)4/h7-18,27-29,32,35-38H,19-26H2,1-6H3,(H2,45,50)(H,46,51)(H,47,55)(H,48,52)/t35-,36-,37+,38+/m1/s1 |
Clave InChI |
BEDFWZHAUMLCKV-RNATXAOGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC=CC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)OCC(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC=CC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


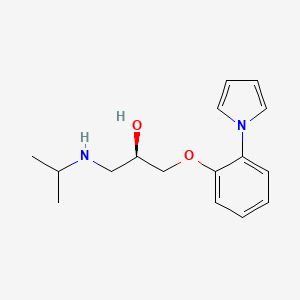
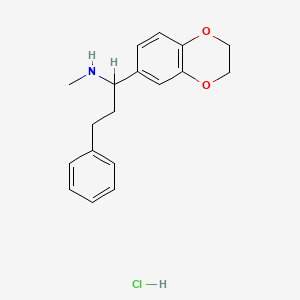




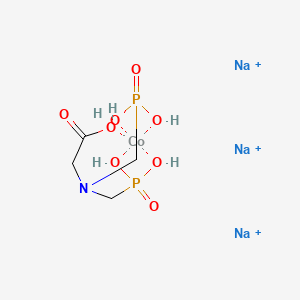
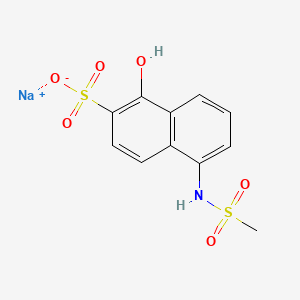
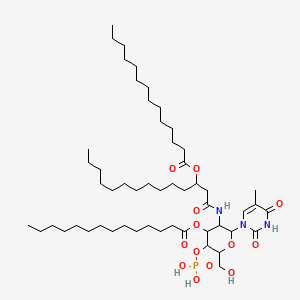
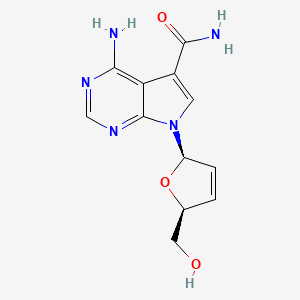

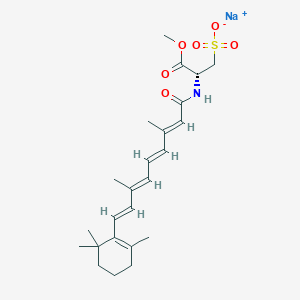

![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
